3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

Description

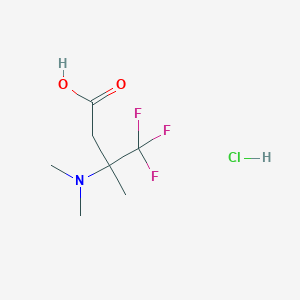

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride is a fluorinated amino acid derivative with a branched aliphatic chain. Its structure features:

Properties

IUPAC Name |

3-(dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2.ClH/c1-6(11(2)3,4-5(12)13)7(8,9)10;/h4H2,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQMASQEKMISMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(F)(F)F)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the complete conversion of the acid to its hydrochloride form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula , indicating the presence of chlorine, fluorine, nitrogen, and oxygen. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability in pharmaceutical applications. The hydrochloride form increases solubility and stability, making it suitable for various formulations.

Research indicates that 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride acts as an activator of soluble guanylate cyclase , which is crucial for nitric oxide signaling pathways. This mechanism suggests potential therapeutic applications in:

- Cardiovascular Disorders : By influencing vasodilation and blood flow.

- Renal Diseases : Particularly in chronic kidney disease management.

Key Applications

- Drug Discovery : The compound's ability to interact with biological systems makes it a valuable candidate in drug development processes.

- Pharmacological Studies : Its role in activating soluble guanylate cyclase allows for investigations into new treatments for cardiovascular and renal conditions.

- Organic Synthesis : The dimethylamino group can participate in nucleophilic substitutions, making it a useful intermediate in synthesizing other organic compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride:

- A study published in Journal of Medicinal Chemistry highlighted its potential as a soluble guanylate cyclase activator with implications for treating chronic kidney disease and diabetic nephropathy .

- Investigations into its structure-activity relationship (SAR) have shown that modifications to its molecular structure can enhance its biological activity .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

- Enzyme Inhibition: Analogous compounds like Aldi-2 demonstrate selective inhibition of aldehyde dehydrogenase (ALDH), suggesting the target compound’s dimethylamino and CF₃ groups could similarly target oxidoreductases .

Biological Activity

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by a trifluoromethyl group and a dimethylamino moiety, is involved in various biochemical interactions, making it a candidate for therapeutic applications.

The chemical formula for 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride is C₇H₁₃ClF₃NO₂. Its hydrochloride form enhances solubility and stability, which is crucial for its application in pharmaceutical formulations.

Research indicates that this compound acts as an activator of soluble guanylate cyclase (sGC) . This mechanism is significant as it suggests potential therapeutic roles in treating cardiovascular disorders and renal diseases, including chronic kidney disease. The activation of sGC leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a critical role in vasodilation and other physiological processes.

Biological Activity

The biological activity of 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride can be summarized as follows:

- Soluble Guanylate Cyclase Activation : Enhances nitric oxide signaling pathways.

- Potential Therapeutic Applications : May be beneficial in cardiovascular and renal disease management.

- Increased Lipophilicity : The trifluoromethyl group contributes to the compound's bioavailability and efficacy.

Comparative Analysis with Similar Compounds

The following table compares 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride | C₇H₁₃ClF₃NO₂ | Activator of sGC |

| 4-(Dimethylamino)-3-methylbutanoic acid | C₇H₁₃N₁O₂ | Lacks trifluoromethyl group |

| 2-(Trifluoromethyl)alanine | C₄H₈F₃NO₂ | Simpler structure with fewer functional groups |

| N,N-Dimethylglycine | C₅H₁₁N₁O₂ | No fluorine atoms; simpler amino acid structure |

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride?

A common approach involves multi-step synthesis starting with trifluorinated precursors. For example, esterification of 4,4,4-trifluoro-3-hydroxybutanoate derivatives followed by dimethylamino group introduction via nucleophilic substitution or reductive amination. Hydrochloride salt formation is typically achieved by treating the free base with HCl in a solvent like dioxane, as demonstrated in analogous syntheses of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride . Reaction optimization may require inert atmospheres and controlled temperatures to minimize side reactions .

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

Key characterization techniques include:

- 1H-NMR : Analyze chemical shifts for the dimethylamino group (δ ~2.54 ppm) and trifluoromethyl signals (split due to coupling with adjacent carbons) .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, F, Cl percentages) to confirm purity and salt formation .

- HPLC : Use reverse-phase columns with UV detection to assess purity (≥93% as a benchmark for similar hydrochlorides) .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS for the protonated parent ion) .

Q. What purification techniques are effective for isolating high-purity batches?

Recrystallization from ethanol/water mixtures or acetonitrile is effective for removing impurities. For hygroscopic or thermally sensitive batches, column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or preparative HPLC can improve purity. Reduced-pressure concentration after HCl treatment is critical for isolating the hydrochloride salt .

Advanced Research Questions

Q. How can enantiomeric purity be determined, and what methods prevent racemization during synthesis?

Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases resolves enantiomers. Circular dichroism (CD) spectroscopy or NMR with chiral solvating agents (e.g., Eu(hfc)₃) can also confirm optical activity. To minimize racemization, avoid high temperatures during amination steps and use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) .

Q. How do pH and temperature conditions affect the stability of this hydrochloride salt?

Stability studies should include:

- pH Variation : Assess hydrolysis by incubating the compound in buffers (pH 1–12) at 25°C and 40°C, monitoring degradation via HPLC .

- Thermal Stress : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products like free acids or dimethylamine .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Q. How can researchers resolve discrepancies in spectroscopic data between synthesis batches?

Systematic cross-validation is essential:

- Compare NMR spectra with computational predictions (DFT-based chemical shift calculations) to identify misassignments .

- Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities.

- Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, stoichiometric HCl) to isolate variables causing batch-to-batch variability .

Notes for Methodological Rigor

- Contradictions in Data : Variations in reported melting points or NMR shifts may arise from polymorphic forms or residual solvents. Always include solvent and instrument calibration details .

- Safety Protocols : Follow hazard codes (e.g., Xn, N) and use PPE (gloves, goggles) during handling to mitigate risks associated with hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.